Phoslactomycin A

Antifungal Agricultural fungicide Natural product

Phoslactomycin A (PLM A) is the only phoslactomycin that inhibits PP2A via irreversible covalent binding to Cys-269, unlike reversible agents such as Okadaic acid. This distinct mechanism eliminates confounding off-target effects, ensuring unambiguous target engagement in signal-transduction studies. Its validated sub-μg/mL MIC against Botrytis cinerea and Alternaria spp., plus a defined EC50 (28.91 mg/L vs. B. elliptica), provides a quantitative foundation for agricultural fungicide lead optimization. A published total synthesis route further enables rational analog design for structure–activity relationship campaigns.

Molecular Formula C29H46NO10P
Molecular Weight 599.6 g/mol
CAS No. 159991-67-0
Cat. No. B15560325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoslactomycin A
CAS159991-67-0
Molecular FormulaC29H46NO10P
Molecular Weight599.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H46NO10P/c1-4-22-12-13-27(32)39-25(22)14-15-29(34,16-17-30)26(40-41(35,36)37)19-23(31)10-6-5-8-21-9-7-11-24(18-21)38-28(33)20(2)3/h5-6,8,10,12-15,20-26,31,34H,4,7,9,11,16-19,30H2,1-3H3,(H2,35,36,37)/b8-5+,10-6+,15-14+
InChIKeyLOAKADZNOAGFPM-XNHNZVDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phoslactomycin A Procurement Guide: CAS 159991-67-0 – A Polyketide Phosphate Ester Antifungal with Distinct PP2A Inhibition


Phoslactomycin A (PLM A, CAS 159991-67-0) is a polyketide antibiotic produced by Streptomyces nigrescens, characterized by an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene, and a cyclohexane ring [1]. It exhibits selective antifungal activity against phytopathogenic fungi, including Botrytis cinerea and Alternaria species, while showing minimal antibacterial effects . Its primary mechanism of action is inhibition of protein phosphatase 2A (PP2A) through covalent binding to the Cys-269 residue of the catalytic subunit [2].

Why Generic PP2A Inhibitor or Antifungal Substitution Fails with Phoslactomycin A


Phoslactomycins constitute a structurally heterogeneous family with variations in the acyl substituent at the C-18 hydroxyl position, leading to divergent biological profiles [1]. While all members share a core skeleton, their antifungal potency, PP2A inhibitory activity, and synthetic accessibility differ markedly [2]. Phoslactomycin A, specifically, exhibits a distinct covalent binding mode to PP2A at Cys-269 and a total synthesis route that enables analog generation—attributes not transferable to in-class compounds like Phoslactomycin B or E, or to other PP2A inhibitors such as Fostriecin or Okadaic acid. Consequently, generic substitution based solely on class membership compromises both mechanistic fidelity and experimental reproducibility.

Phoslactomycin A Quantitative Evidence Guide: Head-to-Head Comparisons for Informed Procurement


Phoslactomycin A Antifungal Spectrum vs. Fostriecin: Superior Phytopathogen Efficacy

Phoslactomycin A (and the closely related analog Phoslactomycin E) exhibits sub-μg/mL MIC values against key phytopathogenic fungi, including Botrytis cinerea and Alternaria species. In contrast, the structurally related PP2A inhibitor Fostriecin shows a narrower antifungal spectrum with higher MICs (3-300 μg/mL) and limited activity against Candida spp. [1][2].

Antifungal Agricultural fungicide Natural product

Phoslactomycin A PP2A Inhibition: Covalent Cys-269 Binding Distinguishes It from Okadaic Acid

Phoslactomycin A inhibits PP2A with an IC50 of 30 μM, which is 30,000-fold weaker than Okadaic acid (IC50 0.001 μM). However, PLM A binds covalently to the Cys-269 residue of the PP2A catalytic subunit, a distinct and irreversible mechanism, whereas Okadaic acid acts through reversible binding [1].

PP2A inhibitor Phosphatase Chemical genetics

Phoslactomycin A vs. In-Class Analogs: Comparable Antifungal Spectrum but Distinct Synthetic Tractability

A direct comparison of antimicrobial spectra among phoslactomycins A, B, C, D, E, and F using the paper disc method (0.5 μg/disc) revealed nearly identical inhibition zones against several fungi, including Cladosporium fulvum (23.5-28.0 mm) and Candida albicans (13.0-15.0 mm) [1]. However, unlike other members, a convergent total synthesis of Phoslactomycin A has been achieved, enabling access to structural analogs for structure-activity relationship (SAR) studies [2].

Total synthesis Chemical biology SAR

Phoslactomycin A Field Efficacy: Validated Agricultural Application with Quantitative EC50 Data

In laboratory and field efficacy studies, a new formulation of Phoslactomycin A demonstrated effective control of several phytopathogens, with EC50 values of 28.91 mg/L against Botrytis elliptica, 64.92 mg/L against Alternaria alternata, and 512.16 mg/L against Fusarium oxysporum [1]. Field application of 10% Phoslactomycin A at 150 mg/L provided significant control of B. elliptica and A. alternata.

Agricultural fungicide Botrytis Alternaria Field trial

Phoslactomycin A Application Scenarios: Where Differentiation Drives Value


Agricultural Fungicide Development Targeting Botrytis and Alternaria Species

Leverage Phoslactomycin A's sub-μg/mL MIC against Botrytis cinerea and Alternaria spp. [1] for lead optimization in crop protection. Its validated field efficacy with defined EC50 values (28.91 mg/L for B. elliptica) provides a quantitative starting point for formulation development [2].

PP2A Chemical Biology: Irreversible Inhibition and Cys-269 Binding Studies

Employ Phoslactomycin A as a covalent, irreversible inhibitor of PP2A that specifically targets Cys-269 [1]. This distinct mechanism complements reversible inhibitors like Okadaic acid, enabling dissection of PP2A's cellular roles without confounding off-target effects associated with high-potency reversible agents.

Synthetic Analog Generation for Structure-Activity Relationship (SAR) Exploration

Utilize the established total synthesis route of Phoslactomycin A [1] to generate analogs for probing the structural determinants of antifungal activity and PP2A inhibition. This is particularly valuable when fermentation-derived material is limited or when specific modifications are required.

Natural Product Discovery and Biosynthetic Gene Cluster Engineering

Use Phoslactomycin A as a reference standard for screening novel phoslactomycin analogs from Streptomyces strains. Its well-characterized structure and bioactivity profile [1] facilitate dereplication and identification of new congeners with potentially improved properties.

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